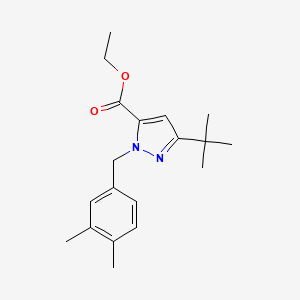
1-(4-Imidazol-1-yl-benzyl)-piperazine dihydrochloride, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Imidazol-1-yl-benzyl)-piperazine dihydrochloride (1-(4-IBP-DHC)) is a synthetic compound that has been used in a variety of scientific research applications. It is a piperazine derivative that contains a benzyl group and an imidazole moiety. 1-(4-IBP-DHC) has been used in a variety of applications such as in the synthesis of peptides, as an inhibitor of protein tyrosine kinases, and as a modulator of the G-protein coupled receptor (GPCR) signaling pathway.
Wissenschaftliche Forschungsanwendungen
1-(4-IBP-DHC) has been used in a variety of scientific research applications. It has been used as an inhibitor of protein tyrosine kinases, as a modulator of the G-protein coupled receptor (1-(4-Imidazol-1-yl-benzyl)-piperazine dihydrochloride, 95%) signaling pathway, and as a tool to study the structure and function of 1-(4-Imidazol-1-yl-benzyl)-piperazine dihydrochloride, 95%s. In addition, 1-(4-IBP-DHC) has been used in the synthesis of peptides, as a probe for measuring the activity of enzymes, and as a tool to study the structure and function of enzymes.
Wirkmechanismus
1-(4-IBP-DHC) binds to and modulates the activity of 1-(4-Imidazol-1-yl-benzyl)-piperazine dihydrochloride, 95%s by acting as an inverse agonist. It binds to the allosteric site of the receptor, which prevents the receptor from activating its downstream signaling pathways. In addition, 1-(4-IBP-DHC) binds to and inhibits the activity of protein tyrosine kinases, which prevents the activation of their downstream signaling pathways.
Biochemical and Physiological Effects
1-(4-IBP-DHC) has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of 1-(4-Imidazol-1-yl-benzyl)-piperazine dihydrochloride, 95%s, which can have a variety of effects on the body. For example, it has been shown to modulate the activity of the serotonin receptor, which can affect mood and behavior. In addition, 1-(4-IBP-DHC) has been shown to inhibit the activity of protein tyrosine kinases, which can affect a variety of cellular processes such as cell proliferation and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-IBP-DHC) has a number of advantages for use in laboratory experiments. It is a relatively stable compound that can be stored for long periods of time. In addition, it is relatively easy to synthesize and can be used in a variety of applications. However, 1-(4-IBP-DHC) also has some limitations. It is a relatively weak inhibitor of protein tyrosine kinases and 1-(4-Imidazol-1-yl-benzyl)-piperazine dihydrochloride, 95%s, which can make it difficult to study the effects of these molecules.
Zukünftige Richtungen
1-(4-IBP-DHC) has a number of potential future directions. It could be used to study the structure and function of 1-(4-Imidazol-1-yl-benzyl)-piperazine dihydrochloride, 95%s and protein tyrosine kinases in more detail. In addition, it could be used to study the effects of 1-(4-Imidazol-1-yl-benzyl)-piperazine dihydrochloride, 95%s and protein tyrosine kinases on various physiological processes such as cell proliferation and differentiation. Finally, it could be used to develop more potent inhibitors of 1-(4-Imidazol-1-yl-benzyl)-piperazine dihydrochloride, 95%s and protein tyrosine kinases, which could be used in the development of new therapies for a variety of diseases.
Synthesemethoden
1-(4-IBP-DHC) is synthesized via a two-step process. In the first step, 4-imidazol-1-yl-benzyl-piperazine is synthesized from the reaction of 4-methoxy-benzyl-piperazine and 1-chloro-4-imidazole. In the second step, the 4-imidazol-1-yl-benzyl-piperazine is reacted with hydrochloric acid to form 1-(4-IBP-DHC).
Eigenschaften
IUPAC Name |
1-[(4-imidazol-1-ylphenyl)methyl]piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4.2ClH/c1-3-14(18-10-7-16-12-18)4-2-13(1)11-17-8-5-15-6-9-17;;/h1-4,7,10,12,15H,5-6,8-9,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIXHHDYPPIVEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(C=C2)N3C=CN=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(3-Fluoro-phenyl)-1,3a,4,5,6,7-hexahydro-pyrazolo[1,5-a]pyrazine, 95%](/img/structure/B6288289.png)




![1-[6-(2-Chloro-4-trifluoromethyl-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6288352.png)


